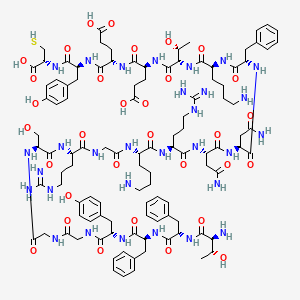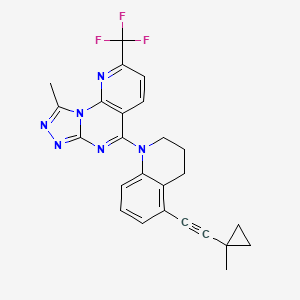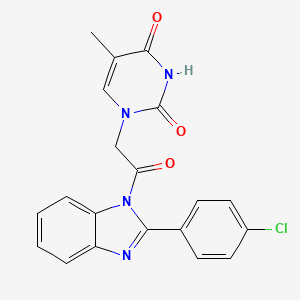
Hiv-IN-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hiv-IN-9 is a compound known for its inhibitory effects on the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. This enzyme is crucial for the integration of viral DNA into the host genome, a key step in the viral replication cycle. By inhibiting this enzyme, this compound prevents the integration of viral DNA, thereby hindering the replication and spread of HIV-1.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Hiv-IN-9 involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. The final step often involves purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of high-throughput purification techniques ensures the efficient production of this compound in large quantities.
化学反应分析
Types of Reactions: Hiv-IN-9 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: this compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
科学研究应用
Hiv-IN-9 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound for studying integrase inhibition and developing new inhibitors.
Biology: It serves as a tool for understanding the molecular mechanisms of HIV-1 integration and replication.
Medicine: this compound is explored for its potential therapeutic applications in treating HIV-1 infections.
Industry: The compound is used in the development of diagnostic assays and screening platforms for HIV-1 integrase inhibitors.
作用机制
Hiv-IN-9 exerts its effects by binding to the active site of the HIV-1 integrase enzyme, thereby blocking its catalytic activity. This inhibition prevents the integration of viral DNA into the host genome, a critical step in the HIV-1 replication cycle. The molecular targets of this compound include the integrase enzyme and its associated cofactors, which are essential for the integration process.
相似化合物的比较
Raltegravir: Another integrase inhibitor with a similar mechanism of action.
Elvitegravir: Known for its potent integrase inhibition.
Dolutegravir: A widely used integrase inhibitor with high efficacy.
Uniqueness of Hiv-IN-9: this compound is unique due to its distinct chemical structure and binding affinity for the integrase enzyme. Unlike other integrase inhibitors, this compound exhibits a different resistance profile, making it a valuable addition to the arsenal of HIV-1 therapeutics.
属性
分子式 |
C20H15ClN4O3 |
|---|---|
分子量 |
394.8 g/mol |
IUPAC 名称 |
1-[2-[2-(4-chlorophenyl)benzimidazol-1-yl]-2-oxoethyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C20H15ClN4O3/c1-12-10-24(20(28)23-19(12)27)11-17(26)25-16-5-3-2-4-15(16)22-18(25)13-6-8-14(21)9-7-13/h2-10H,11H2,1H3,(H,23,27,28) |
InChI 键 |
BTVVXTAPCOUMHP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C(=O)NC1=O)CC(=O)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B12387039.png)
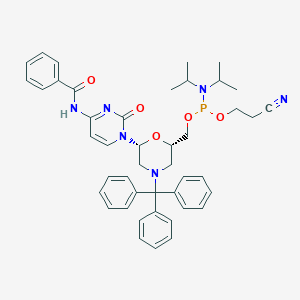
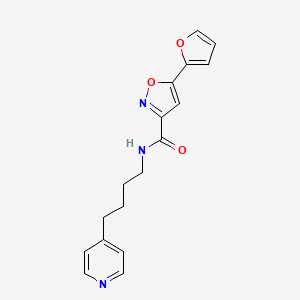

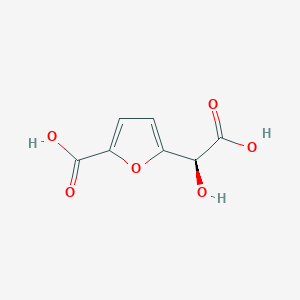
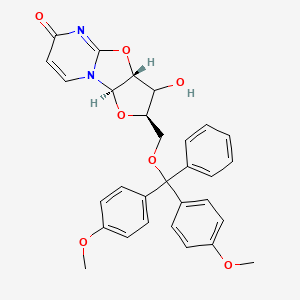
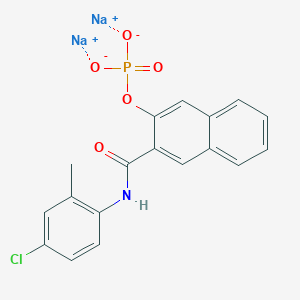
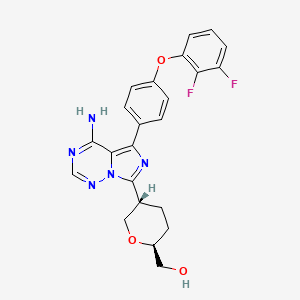
![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[5-(propyn-1-yl)pyridin-3-yl]purine](/img/structure/B12387095.png)
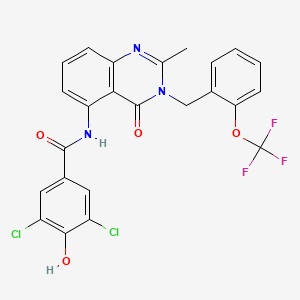
![[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12387105.png)
